molecular formula C22H19Cl2N3O3 B2702233 15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685108-02-5

15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2702233
CAS No.: 685108-02-5
M. Wt: 444.31
InChI Key: UNLXDXQWPJUZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique fused ring structure, which includes pyrazolo, pyrido, and isoquinolin moieties, making it a subject of study for its pharmacological properties.

Preparation Methods

The synthesis of 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves multiple steps, typically starting with the preparation of the core pyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin scaffold. This is achieved through a series of cyclization reactions, often involving the use of aryl azides and nitrophenyl intermediates . The reaction conditions usually require the presence of catalysts and specific solvents to facilitate the formation of the desired fused ring structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, its unique structure makes it a valuable candidate for studying structure-activity relationships and developing new therapeutic agents . In biology, it can be used as a probe to investigate cellular mechanisms and pathways. In industry, it may find applications in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are crucial for the signaling pathways that regulate cell growth and survival . By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation .

Properties

IUPAC Name

15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3/c1-29-20-7-12-5-6-26-17(14(12)9-21(20)30-2)10-18-15(22(26)28)11-25-27(18)19-8-13(23)3-4-16(19)24/h3-4,7-9,11,17H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXDXQWPJUZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4C5=C(C=CC(=C5)Cl)Cl)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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